INCB8761: A Technical Guide to its CCR2 Binding Affinity and Mechanism of Action
INCB8761: A Technical Guide to its CCR2 Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB8761, also known as PF-4136309, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation and are implicated in a variety of inflammatory and autoimmune diseases, as well as cancer.[1][2] By blocking the CCL2/CCR2 signaling axis, INCB8761 effectively inhibits the migration of these key immune cells, presenting a promising therapeutic strategy for a range of pathologies. This technical guide provides an in-depth overview of the binding affinity of INCB8761 to CCR2, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of INCB8761 against human, mouse, and rat CCR2, as well as its functional inhibitory activity in various cell-based assays.
Table 1: INCB8761 CCR2 Binding Affinity and In Vitro Potency
| Parameter | Species | IC50 (nM) |
| CCR2 Binding Affinity | Human | 5.2[3] |
| Mouse | 17[3] | |
| Rat | 13[3] | |
| Chemotaxis Assay | Human | 3.9[3] |
| Mouse | 16[3] | |
| Rat | 2.8[2] | |
| Whole Blood Assay | Human | 19[1][3] |
| Calcium Mobilization | Human | 3.3[1] |
| ERK Phosphorylation | Human | 0.5[1] |
Table 2: INCB8761 hERG Inhibition
| Parameter | IC50 (µM) |
| hERG Potassium Current Inhibition | 20[1][3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data summary.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of INCB8761 for the CCR2 receptor.
Materials:
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HEK293 cell membranes stably expressing human, mouse, or rat CCR2.
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Radioligand: [¹²⁵I]-CCL2.
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Test Compound: INCB8761.
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Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
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Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
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96-well filter plates.
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Scintillation counter.
Procedure:
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Membrane Preparation: Culture and harvest HEK293 cells expressing the target CCR2. Prepare cell membranes through homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.
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Assay Setup: In a 96-well filter plate, add the following to each well:
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Total Binding: Binding buffer, a fixed concentration of [¹²⁵I]-CCL2 (typically at its Kd value), and the cell membrane preparation.
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Non-specific Binding: A high concentration of unlabeled CCL2, [¹²⁵I]-CCL2, and the cell membrane preparation.
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Competition: A range of concentrations of INCB8761, [¹²⁵I]-CCL2, and the cell membrane preparation.
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Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
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Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Detection: Allow the filters to dry, then add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of INCB8761 by plotting the percentage of specific binding against the logarithm of the INCB8761 concentration and fitting the data to a sigmoidal dose-response curve.
Monocyte Chemotaxis Assay
Objective: To assess the functional ability of INCB8761 to block CCL2-induced monocyte migration.
Materials:
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Human monocytic cell line (e.g., THP-1) or freshly isolated human monocytes.
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Recombinant human CCL2 (chemoattractant).
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Test Compound: INCB8761.
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Assay Medium: RPMI 1640 with 0.5% BSA.
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Transwell inserts (5 µm pore size).
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24-well plates.
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Fluorescence plate reader.
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Fluorescent cell labeling dye (e.g., Calcein-AM).
Procedure:
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Cell Preparation: Culture and harvest monocytes. Label the cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay medium.
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Compound Pre-incubation: Pre-incubate the labeled cells with various concentrations of INCB8761 or vehicle control for 30 minutes at 37°C.
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Assay Setup:
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In the lower chamber of a 24-well plate, add assay medium containing CCL2 at a concentration known to induce robust chemotaxis (e.g., 10 ng/mL).
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In control wells, add assay medium without CCL2 (negative control).
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Carefully place the transwell inserts into the wells.
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Add the pre-incubated cell suspension to the upper chamber of each insert.
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-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours to allow for cell migration.
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Detection: After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab. Measure the fluorescence of the migrated cells on the bottom of the insert using a fluorescence plate reader.
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Data Analysis: Calculate the percentage of migration inhibition for each concentration of INCB8761 relative to the vehicle control (cells migrated towards CCL2 without inhibitor). Determine the IC50 value from a dose-response curve.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of INCB8761 to inhibit CCL2-induced intracellular calcium release.
Materials:
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CCR2-expressing cells (e.g., THP-1 or transfected HEK293 cells).
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Recombinant human CCL2.
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Test Compound: INCB8761.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay Buffer (e.g., HBSS with 20 mM HEPES).
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Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
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Cell Preparation: Seed CCR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
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Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM loading buffer in the dark at 37°C for 1 hour.
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Assay Protocol:
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Wash the cells with assay buffer to remove excess dye.
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Place the cell plate into the FLIPR instrument.
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Add various concentrations of INCB8761 or vehicle control to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
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Initiate the fluorescence reading and establish a baseline.
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Add a pre-determined concentration of CCL2 (typically EC80) to all wells to stimulate calcium release.
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Continue to measure the fluorescence intensity for several minutes.
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-
Data Analysis: The change in fluorescence upon CCL2 addition corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of INCB8761. Determine the IC50 value from a dose-response curve.
ERK Phosphorylation Assay
Objective: To determine the effect of INCB8761 on the CCL2-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Materials:
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CCR2-expressing cells.
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Recombinant human CCL2.
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Test Compound: INCB8761.
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Cell lysis buffer with protease and phosphatase inhibitors.
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Antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).
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Western blot or ELISA-based detection system.
Procedure:
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Cell Treatment: Seed cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Pre-treat the cells with various concentrations of INCB8761 for 1-2 hours. Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of the cell lysates.
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Detection (Western Blot):
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Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and then probe with primary antibodies against pERK and tERK.
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Incubate with a suitable HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate.
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-
Data Analysis: Quantify the band intensities for pERK and tERK. Normalize the pERK signal to the tERK signal. Calculate the percentage of inhibition of CCL2-induced ERK phosphorylation for each INCB8761 concentration and determine the IC50 value.
Visualizations
CCR2 Signaling Pathway
The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, of which ERK is a key component. These pathways ultimately regulate cellular responses such as chemotaxis, proliferation, and survival. INCB8761 acts as a competitive antagonist, blocking the binding of CCL2 to CCR2 and thereby inhibiting these downstream signaling events.
Caption: CCR2 signaling pathway and the inhibitory action of INCB8761.
Preclinical Characterization Workflow for a CCR2 Antagonist
The preclinical evaluation of a CCR2 antagonist like INCB8761 typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies.
Caption: A typical preclinical workflow for the characterization of a CCR2 antagonist.
